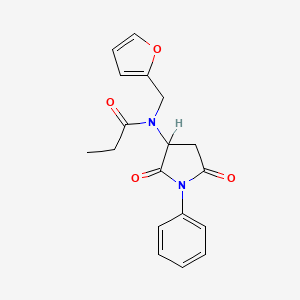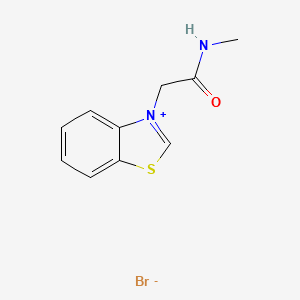
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a pyrrolidine ring substituted with a phenyl group and a furan ring attached to the amide nitrogen. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Furan Ring: The furan ring can be attached to the amide nitrogen through nucleophilic substitution reactions.
Final Amide Formation: The final step involves the formation of the amide bond through condensation reactions between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules and potential as a drug candidate.
Medicine: Investigating its pharmacological properties and therapeutic potential.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other amides with pyrrolidine and furan rings, such as:
- N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(thiophen-2-ylmethyl)propanamide
- N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(pyridin-2-ylmethyl)propanamide
Uniqueness
The uniqueness of N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide lies in its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties. Comparative studies with similar compounds can highlight differences in reactivity, stability, and biological activity.
Eigenschaften
IUPAC Name |
N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-16(21)19(12-14-9-6-10-24-14)15-11-17(22)20(18(15)23)13-7-4-3-5-8-13/h3-10,15H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPBQEOOENLBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CO1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5102807.png)
![7-(2-furyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5102811.png)


![3-bromo-2-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5102843.png)

![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5102856.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B5102862.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5102887.png)

![N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5102905.png)
![Methyl 4-{[(3-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B5102911.png)
![Butyl 4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B5102923.png)
